1-(3-Fluorophenyl)-2,3-butadien-1-one
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Overview
Description
1-(3-Fluorophenyl)-2,3-butadien-1-one is an organic compound characterized by the presence of a propadienyl group attached to a 3-fluorophenyl ring and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2,3-butadien-1-one typically involves the reaction of a propadienyl halide with a 3-fluorophenyl ketone under specific conditions. One common method is the Friedel-Crafts acylation, where the propadienyl halide reacts with the 3-fluorophenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)-2,3-butadien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Propadienyl(4-fluorophenyl) ketone
- Propadienyl(3-chlorophenyl) ketone
- Propadienyl(3-bromophenyl) ketone
Uniqueness
1-(3-Fluorophenyl)-2,3-butadien-1-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other halogenated derivatives. The fluorine atom’s high electronegativity and small size contribute to the compound’s distinct properties, making it valuable for specific applications .
Properties
InChI |
InChI=1S/C10H7FO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3-7H,1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGQENILJQXAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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